molecular formula C13H16F3N3O3 B2644323 N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]oxane-4-carboxamide CAS No. 2415634-74-9

N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]oxane-4-carboxamide

Numéro de catalogue B2644323
Numéro CAS: 2415634-74-9
Poids moléculaire: 319.284
Clé InChI: NBCHPAFWZBRADT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]oxane-4-carboxamide (also known as PF-06282999) is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases.

Mécanisme D'action

PF-06282999 is a selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, PF-06282999 reduces the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
PF-06282999 has been shown to have antiproliferative effects on cancer cells in vitro and in vivo. In addition, PF-06282999 has been shown to reduce inflammation in animal models of autoimmune disorders. However, the exact biochemical and physiological effects of PF-06282999 in humans are still being studied.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of PF-06282999 is its selectivity for DHODH, which reduces the risk of off-target effects. However, one limitation of PF-06282999 is its relatively short half-life, which may limit its effectiveness in vivo.

Orientations Futures

There are several future directions for the study of PF-06282999. One area of interest is its potential use in combination with other drugs for the treatment of cancer and autoimmune disorders. Another area of interest is the development of more potent and selective DHODH inhibitors based on the structure of PF-06282999. Finally, the safety and efficacy of PF-06282999 in humans needs to be further studied in clinical trials.

Méthodes De Synthèse

The synthesis of PF-06282999 involves the reaction of 2-(2-aminoethyl)-3-(trifluoromethyl)pyridine with ethyl 4-bromobutyrate, followed by the reaction of the resulting intermediate with 4-hydroxyoxane-2-carboxylic acid. The final product is obtained after purification using column chromatography.

Applications De Recherche Scientifique

PF-06282999 has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, PF-06282999 has shown promising results in inhibiting the growth of cancer cells and reducing inflammation.

Propriétés

IUPAC Name

N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O3/c14-13(15,16)10-1-2-11(20)19(18-10)6-5-17-12(21)9-3-7-22-8-4-9/h1-2,9H,3-8H2,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCHPAFWZBRADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NCCN2C(=O)C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}oxane-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.